(2S,3S)-2-amino-3-methylpentan-1-ol, also known as L-isoleucinol, is a colorless liquid amino alcohol. It is a stereoisomer of isoleucine, an essential amino acid found in proteins [1]. L-isoleucinol is found naturally in some plants and can also be produced synthetically [1].
(1) M. Banerjee, S. Chakrabarti (2017) Isoleucine and its derivatives: Metabolism and physiological effects.
L-isoleucinol has a six-carbon chain with a hydroxyl group (OH) on the first carbon, an amino group (NH2) on the second carbon, and a methyl group (CH3) on the third carbon. The stereochemistry is specified by the (2S,3S) designation, indicating the spatial arrangement of groups around the second and third carbons [1].
L-isoleucinol can undergo various chemical reactions typical of amino alcohols. Specific research on its reactions is ongoing, but some general examples include:
(3) R. O.C. Norman (1965) Esterification.
(3) R. O.C. Norman (1965) Esterification.
(3) R. O.C. Norman (1965) Esterification.
The specific reaction conditions and products will depend on the reagents used.
(2S,3S)-2-amino-3-methylpentan-1-ol is a structural analogue of the essential amino acid L-isoleucine. Due to its similar structure, it can be incorporated into proteins during cell culture experiments. This allows researchers to study the impact of replacing isoleucine with isoleucinol on protein function and stability [1].
(2S,3S)-2-amino-3-methylpentan-1-ol can be used to study cellular metabolism, particularly the branched-chain amino acid (BCAA) metabolic pathway. Since it is structurally similar to L-isoleucine, researchers can investigate its uptake and metabolism by cells to gain insights into BCAA regulation [2].
Irritant